![molecular formula C8H4F3IN2 B13672976 3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672976.png)
3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of iodine and trifluoromethyl groups in the molecule enhances its reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the cyclization of pyridinium ylides with trifluoroacetonitrile. This reaction typically requires the use of a base and a suitable solvent to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is also possible.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Radical Reactions: Radical initiators and transition metal catalysts are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for creating diverse chemical libraries .
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs. It has been studied for its activity against various biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of functionalized molecules with specific properties .
Mécanisme D'action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of the iodine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: A parent compound with a similar structure but without the iodine and trifluoromethyl groups.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of the nitrogen atoms in the ring.
Uniqueness: 3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its reactivity and potential for various applications. These functional groups make it distinct from other imidazo[1,2-a]pyridine derivatives and contribute to its unique chemical and biological properties .
Propriétés
Formule moléculaire |
C8H4F3IN2 |
|---|---|
Poids moléculaire |
312.03 g/mol |
Nom IUPAC |
3-iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-1-3-7-13-4-6(12)14(5)7/h1-4H |
Clé InChI |
RZUGNUASWFZDEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)
![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13672915.png)

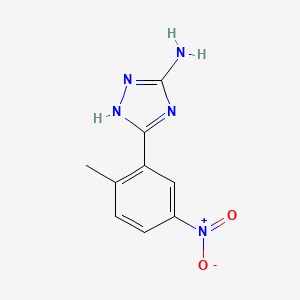
![(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13672921.png)
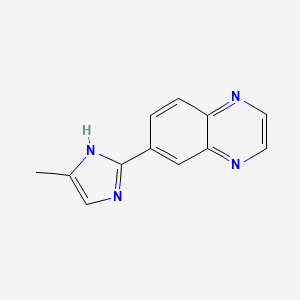

![(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672935.png)
![(E)-3-[4-(N-Methylsulfamoyl)phenyl]acrylic Acid](/img/structure/B13672938.png)
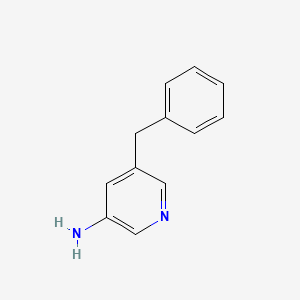
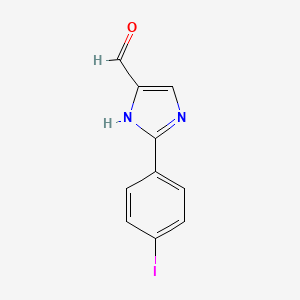
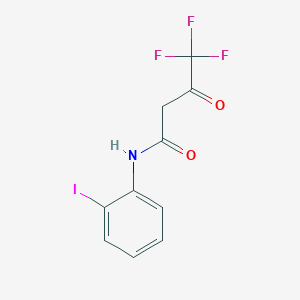
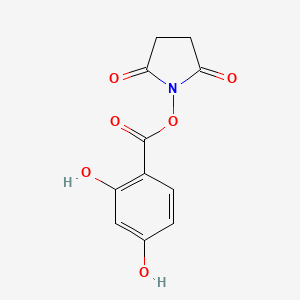
![2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13672966.png)
